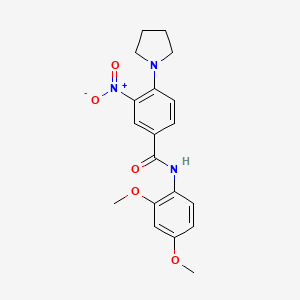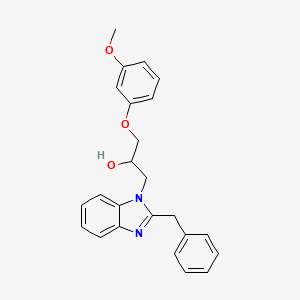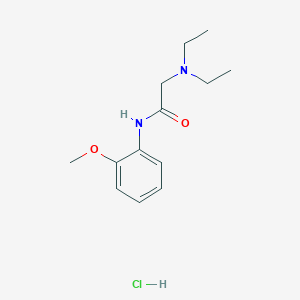![molecular formula C18H11F3N2O4 B4083832 N-(2-nitrophenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4083832.png)
N-(2-nitrophenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide
Übersicht
Beschreibung
N-(2-nitrophenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide, also known as NTB, is a chemical compound that has been widely used in scientific research. NTB is a potent and selective antagonist of the transient receptor potential melastatin 8 (TRPM8) ion channel, which is involved in the sensation of cold temperature and pain.
Wirkmechanismus
N-(2-nitrophenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide acts as a competitive antagonist of TRPM8 channels by binding to the extracellular domain of the channel pore. The binding of N-(2-nitrophenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide to TRPM8 channels prevents the binding of cold and menthol stimuli to the channel, thereby inhibiting the channel activation and downstream signaling pathways that lead to pain and inflammation.
Biochemical and Physiological Effects:
N-(2-nitrophenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide has been shown to have potent and selective antagonistic effects on TRPM8 channels in various experimental models, including cultured cells, isolated tissues, and animal models. N-(2-nitrophenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide has been shown to reduce the cold and menthol-induced activation of TRPM8 channels, as well as the downstream signaling pathways that lead to pain and inflammation. N-(2-nitrophenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide has also been shown to reduce the frequency and severity of bladder contractions in animal models of bladder overactivity, suggesting a potential therapeutic application for urinary disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-nitrophenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide has several advantages as a research tool, including its high potency and selectivity for TRPM8 channels, its ability to block both the cold and menthol-induced activation of TRPM8 channels, and its relatively low toxicity in vitro and in vivo. However, N-(2-nitrophenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide also has some limitations, including its relatively low solubility in water and its potential off-target effects on other ion channels or receptors.
Zukünftige Richtungen
N-(2-nitrophenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide has potential applications in the treatment of various diseases and disorders associated with TRPM8 channel dysfunction, such as pain, inflammation, cancer, and urinary disorders. Further research is needed to elucidate the precise mechanisms of N-(2-nitrophenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide action on TRPM8 channels, to optimize its pharmacokinetic and pharmacodynamic properties, and to develop more potent and selective TRPM8 channel antagonists. N-(2-nitrophenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide may also have applications in the development of novel painkillers and anti-inflammatory drugs.
Wissenschaftliche Forschungsanwendungen
N-(2-nitrophenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide has been widely used in scientific research as a tool to study the function of TRPM8 ion channels. TRPM8 channels are expressed in various tissues, including sensory neurons, prostate, and bladder, and have been implicated in a variety of physiological and pathological processes, such as thermoregulation, pain sensation, cancer, and inflammation. N-(2-nitrophenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide has been shown to block the cold and menthol-induced activation of TRPM8 channels in vitro and in vivo, and to reduce the pain and inflammation associated with TRPM8 channel activation.
Eigenschaften
IUPAC Name |
N-(2-nitrophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3N2O4/c19-18(20,21)12-5-3-4-11(10-12)15-8-9-16(27-15)17(24)22-13-6-1-2-7-14(13)23(25)26/h1-10H,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNDMQQDDBMVRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-nitrophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methoxy-4-(9-oxo-7,8,9,10,11,12-hexahydrobenzo[a]-4,7-phenanthrolin-8-yl)phenyl 4-nitrobenzoate](/img/structure/B4083750.png)

![2-(1-adamantyl)-N-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonothioyl}acetamide](/img/structure/B4083761.png)
![N-[4-(6-amino-5-cyano-3-propyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl]acetamide](/img/structure/B4083763.png)

![6-ethyl-6-methyl-4-(4-methylphenyl)-6,7-dihydrobenzo[h]tetrazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B4083783.png)
![2-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B4083789.png)


![4-ethoxy-N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-nitrobenzamide](/img/structure/B4083809.png)
![methyl 3-[(3-chloro-2-methylphenyl)amino]-2-cycloheptyl-3-oxopropanoate](/img/structure/B4083831.png)

![ethyl 2-{[8-(2-methyl-2-propen-1-yl)-7-oxo-5,6,7,8-tetrahydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-9-yl]thio}propanoate](/img/structure/B4083835.png)
![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4083837.png)